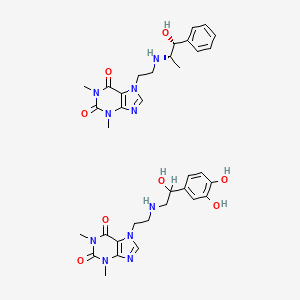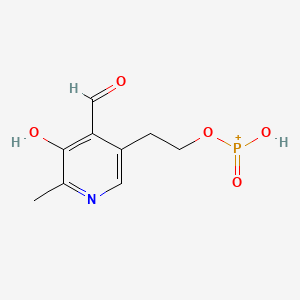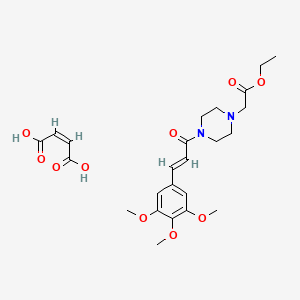
(+)-Cucurbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cucurbic acid is a naturally occurring organic compound that belongs to the class of triterpenoids It is derived from cucurbitane, a chemical structure commonly found in the Cucurbitaceae family of plants, which includes cucumbers, melons, and gourds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cucurbic acid typically involves the extraction of cucurbitane derivatives from natural sources followed by chemical modifications. One common method is the oxidation of cucurbitane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by purification and chemical modification. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the cucurbitane derivatives. These derivatives are then subjected to chemical reactions to produce this compound in high yields.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Cucurbic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex triterpenoid structures.
Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetone, ethanol.
Major Products Formed
Aplicaciones Científicas De Investigación
(+)-Cucurbic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (+)-Cucurbic acid involves its interaction with specific molecular targets and pathways within biological systems. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and leading to various physiological responses.
Comparación Con Compuestos Similares
(+)-Cucurbic acid is unique among triterpenoids due to its specific chemical structure and properties. Similar compounds include:
Cucurbitacin: Another triterpenoid with similar biological activities but different chemical structure.
Betulinic acid: A triterpenoid with known anticancer properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Propiedades
Número CAS |
58240-50-9 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-[3-hydroxy-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3+ |
Clave InChI |
LYSGIJUGUGJIPS-ONEGZZNKSA-N |
SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
SMILES isomérico |
CC/C=C/CC1C(CCC1O)CC(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(3-methylphenyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinamine](/img/structure/B1232946.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1232948.png)


![[(2R)-1-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1232951.png)

